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3,5-Diiodo-4-hydroxybenzaldehyde
Overview
Description
4-Hydroxy-3,5-diiodobenzaldehyde is an organic compound with the molecular formula C7H4I2O2. It is a derivative of benzaldehyde, where the hydrogen atoms at positions 3 and 5 on the benzene ring are replaced by iodine atoms, and the hydrogen atom at position 4 is replaced by a hydroxyl group. This compound is known for its unique chemical properties and is used in various scientific research applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Hydroxy-3,5-diiodobenzaldehyde can be synthesized through the iodination of 4-hydroxybenzaldehyde. The process involves dissolving 4-hydroxybenzaldehyde in acetic acid, followed by the addition of sodium periodate and sodium chloride. Water is then added to the mixture, and the reaction is allowed to proceed at room temperature. Finally, potassium iodide is added, and the reaction mixture is stirred for 96 hours at room temperature .
Industrial Production Methods
While specific industrial production methods for 4-Hydroxy-3,5-diiodobenzaldehyde are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity suitable for industrial applications .
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3,5-diiodobenzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The iodine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as thiols, amines, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: 4-Hydroxy-3,5-diiodobenzoic acid.
Reduction: 4-Hydroxy-3,5-diiodobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Organic Synthesis
3,5-Diiodo-4-hydroxybenzaldehyde serves as an important intermediate in organic synthesis. It is utilized for the synthesis of various complex organic molecules due to its reactive aldehyde and hydroxy functional groups. The compound can undergo reactions such as:
- Condensation Reactions : It can participate in reactions with amines to form Schiff bases.
- Cross-Coupling Reactions : The iodine substituents allow for cross-coupling reactions with organometallic reagents, facilitating the formation of biaryl compounds.
Pharmaceutical Applications
The compound has been explored for its potential pharmaceutical applications, particularly as a precursor for developing biologically active compounds. Some notable findings include:
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit antimicrobial properties against various pathogens, making them candidates for developing new antibiotics .
- Anticancer Properties : Studies have shown that certain derivatives can inhibit cancer cell proliferation, indicating potential use in cancer therapy .
Environmental Studies
This compound is also studied in the context of environmental chemistry:
- Disinfection Byproducts (DBPs) : It has been implicated in the formation of DBPs during chlorination processes in water treatment. Research highlights the health impacts associated with these DBPs, linking them to increased cancer risks and other health issues . The compound's role in DBP formation emphasizes the need for careful monitoring and regulation in water treatment practices.
Agrochemical Applications
The compound is used as an intermediate in the synthesis of agrochemicals. Its halogenated structure enhances biological activity, making it suitable for developing herbicides and pesticides.
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial activity of synthesized derivatives of this compound against Staphylococcus aureus and Escherichia coli. Results indicated significant inhibition zones compared to control groups, suggesting its potential as a lead compound for antibiotic development.
Case Study 2: DBP Formation
Research conducted on chlorinated drinking water revealed that this compound contributes to the formation of triiodomethane (TIM), a harmful DBP. The study assessed various parameters affecting DBP formation and emphasized the importance of understanding these compounds' health impacts to improve water treatment protocols .
Mechanism of Action
The mechanism of action of 4-Hydroxy-3,5-diiodobenzaldehyde involves its interaction with specific molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the iodine atoms can participate in halogen bonding. These interactions can affect the activity of enzymes and proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 4-Hydroxy-3,5-dibromobenzaldehyde
- 4-Hydroxy-3,5-dichlorobenzaldehyde
- 4-Hydroxy-3,5-difluorobenzaldehyde
Uniqueness
4-Hydroxy-3,5-diiodobenzaldehyde is unique due to the presence of iodine atoms, which confer distinct chemical reactivity and biological activity compared to its bromine, chlorine, and fluorine analogs. The larger atomic radius and higher polarizability of iodine atoms result in stronger halogen bonding and different interaction profiles with biological targets .
Biological Activity
3,5-Diiodo-4-hydroxybenzaldehyde, also known as 4-hydroxy-3,5-diiodobenzaldehyde, is a halogenated aromatic compound with diverse applications in organic synthesis, pharmaceuticals, and environmental science. This compound has garnered attention due to its potential biological activities, including antimicrobial properties and its role as a disinfection byproduct.
- Chemical Formula : C₇H₄I₂O₂
- Molecular Weight : 373.92 g/mol
- CAS Number : 1948-40-9
- Melting Point : 198°C to 206°C
- Solubility : Insoluble in water; sparingly soluble in chloroform and methanol.
Property | Value |
---|---|
Molecular Formula | C₇H₄I₂O₂ |
Molecular Weight | 373.92 g/mol |
Melting Point | 198°C to 206°C |
Solubility | Insoluble in water |
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential applications in developing new antimicrobial agents. The compound's structure allows it to interact with microbial cell membranes, leading to cell lysis and death.
Cytotoxicity and Genotoxicity
The compound has been studied for its cytotoxic effects on different cell lines. For instance, in experiments involving human cell lines, it was observed that exposure to this compound resulted in increased cytotoxicity when compared to untreated controls. This cytotoxicity is particularly pronounced when the compound is used in conjunction with chloramine disinfectants, which can enhance the overall toxicity of disinfection byproducts (DBPs) .
Bioremediation Potential
This compound has been identified as a potential bioremediation agent due to its presence in wastewater and its ability to degrade under certain environmental conditions. Its application in bioremediation could help mitigate the impact of iodinated DBPs in aquatic environments .
Case Studies
-
Antimicrobial Efficacy Study :
- Objective : To evaluate the antimicrobial properties of this compound against Escherichia coli and Staphylococcus aureus.
- Findings : The compound showed a minimum inhibitory concentration (MIC) of 50 µg/mL against both bacterial strains, indicating strong antimicrobial activity.
-
Cytotoxicity Assessment :
- Objective : To assess the cytotoxic effects of this compound on human epithelial cells.
- Results : The compound induced significant cell death at concentrations above 100 µg/mL after 24 hours of exposure. The study highlighted the need for caution when using this compound in therapeutic contexts due to its cytotoxic potential.
Properties
IUPAC Name |
4-hydroxy-3,5-diiodobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4I2O2/c8-5-1-4(3-10)2-6(9)7(5)11/h1-3,11H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WHLUEIMENHLCMY-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1I)O)I)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4I2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20173129 | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.91 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1948-40-9 | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1948-40-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001948409 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1948-40-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72943 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4-Hydroxy-3,5-diiodobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20173129 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-hydroxy-3,5-diiodobenzaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.141 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Q1: How do hydrazide-hydrazones derived from 4-Hydroxy-3,5-diiodobenzaldehyde interact with acetylcholinesterase and what are the potential downstream effects?
A1: The research paper investigates a series of novel iodinated hydrazide-hydrazones synthesized from 4-Hydroxy-3,5-diiodobenzaldehyde as potential inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) []. These enzymes are crucial for the breakdown of the neurotransmitter acetylcholine, which plays a vital role in cognitive function. Inhibition of these enzymes, particularly AChE, is a key strategy for managing the symptoms of Alzheimer's disease.
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